molecular formula C27H27N5O5S B15040354 N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15040354
M. Wt: 533.6 g/mol
InChI Key: MFWOZLYMZQZQAM-LQKURTRISA-N
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Description

N'-[(E)-(3-Methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a 3,4,5-trimethoxyphenyl group. The acetohydrazide side chain is functionalized with a sulfanyl group at the triazole ring and an (E)-configured 3-methoxybenzylidene hydrazone moiety.

The compound’s synthesis likely follows a two-step protocol: (i) formation of the triazole-thioacetohydrazide intermediate via nucleophilic substitution, and (ii) condensation with 3-methoxybenzaldehyde under acidic conditions, as demonstrated in analogous syntheses .

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-34-21-12-8-9-18(13-21)16-28-29-24(33)17-38-27-31-30-26(32(27)20-10-6-5-7-11-20)19-14-22(35-2)25(37-4)23(15-19)36-3/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

MFWOZLYMZQZQAM-LQKURTRISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with an aldehyde (3-methoxybenzaldehyde) in the presence of a catalyst to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide or triazole functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones, or oxidized aromatic rings.

    Reduction: Reduced triazole or hydrazide derivatives.

    Substitution: Substituted aromatic or triazole derivatives.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: Potential pathways include the inhibition of microbial growth by targeting bacterial enzymes, induction of apoptosis in cancer cells, or modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related derivatives, highlighting substituent variations and reported activities:

Compound Name/ID Triazole Substituents Benzylidene Group Key Functional Modifications Biological Activity/Notes Reference
Target Compound 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) 3-Methoxyphenyl High methoxy content, planar hydrazone Hypothesized anticancer/antioxidant activity -
: Compound (ID unspecified) 4-Ethyl, 5-(4-methoxyphenyl) 4-Hydroxy-3,5-dimethoxyphenyl Hydroxy group introduces polarity No activity data
: N-[(E)-2-Chlorobenzylidene]-... 5-(3,4,5-Trimethoxyphenyl) 2-Chlorophenyl Electron-withdrawing Cl substituent Anticancer (crystal structure resolved)
: (E)-3-Allylsulfanyl-N-... 5-(3,4,5-Trimethoxyphenyl) 4-Methoxybenzylidene Allylsulfanyl group enhances flexibility No activity data
: Compound 9 4-Phenyl, 5-(2-(phenylamino)ethyl) 4-Methylphenyl Aminoethyl side chain improves solubility 1.5× antioxidant activity vs. BHT
: Compound 6k 4-Phenyl, 5-(pyridin-4-yl) 3,5-Dibromo-2-hydroxybenzylidene Bromo and hydroxy groups enhance reactivity High anticancer activity (IC₅₀ = 2.1 µM)

Physicochemical and Crystallographic Insights

  • Crystal Packing: and report monoclinic crystal systems (space group P21/c) for triazole derivatives, with unit cell parameters influenced by methoxy and chloro substituents. The target compound’s trimethoxyphenyl group may induce denser packing due to van der Waals interactions .

Biological Activity

N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by a unique structure that incorporates hydrazide, triazole, and various aromatic substituents. Its molecular formula is C28H29N5O2SC_{28}H_{29}N_5O_2S with a molecular weight of 533.6 g/mol. The compound's structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features:

  • A hydrazide functional group
  • A triazole ring
  • Methoxy and phenyl groups that enhance its biological activity

Antimicrobial Properties

Compounds similar to this compound have shown significant antimicrobial activity. The presence of the triazole ring is notable as many derivatives exhibit properties against various pathogens:

Compound Type Activity Reference
1,3,4-ThiadiazoleAntimicrobial
Triazole DerivativesAntifungal

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may interact with cellular pathways involved in cancer progression. The triazole moiety is particularly linked to anticancer properties:

  • Mechanism of Action : Compounds may induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins or altering signaling pathways .

Anti-inflammatory Effects

The potential anti-inflammatory activity of this compound is supported by the presence of functional groups that can modulate inflammatory responses. Compounds with similar structures have been reported to exhibit anti-inflammatory properties through various mechanisms:

Mechanism Effect
Inhibition of pro-inflammatory cytokinesReduced inflammation
Modulation of NF-kB signaling pathwayDecreased inflammatory response

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Screening : A study evaluated a series of thiadiazole and triazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects comparable to standard antibiotics .
  • Anticancer Activity Assessment : Research on triazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines (e.g., H460, A549). These compounds were found to induce apoptosis through multiple pathways .
  • Inflammation Models : In vivo studies using animal models showed that compounds with similar scaffolds significantly reduced markers of inflammation when administered during inflammatory challenges .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The compound is synthesized via a multi-step approach:

  • Step 1 : Preparation of the 1,2,4-triazole core by cyclizing thiosemicarbazide derivatives with substituted phenyl groups (e.g., 3,4,5-trimethoxyphenyl) under acidic conditions .
  • Step 2 : Introduction of the sulfanyl group at position 3 of the triazole ring via nucleophilic substitution, often using mercaptoacetic acid derivatives .
  • Step 3 : Formation of the hydrazone moiety by condensing 3-methoxybenzaldehyde with the acetohydrazide intermediate in ethanol under reflux, catalyzed by acetic acid . Critical conditions include strict temperature control (70–90°C for cyclization) and anhydrous solvents to prevent hydrolysis of methoxy groups.

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Key techniques include:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL (e.g., for analogous triazole derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.7–3.9 ppm; hydrazone NH at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks ~500–550 m/z for similar derivatives) .
  • Elemental analysis : Confirms purity (>95% for publication-grade samples) .

Q. What are the standard protocols for evaluating its stability under experimental conditions?

  • Thermal stability : TGA/DSC analysis (decomposition onset >200°C for triazole derivatives) .
  • Photostability : Exposure to UV light (254–365 nm) in methanol, monitored via HPLC for degradation products .
  • Solution stability : Incubate in PBS (pH 7.4) or DMSO at 4°C/25°C; assess via NMR or LC-MS over 72 hours .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict its biological targets?

  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Align protocols with validated studies on triazole-hydrazone analogs targeting enzymes (e.g., cyclooxygenase-2 or cannabinoid receptors) .
  • Validation : Compare docking scores (ΔG < −7 kcal/mol) with known inhibitors. Perform MD simulations (50 ns) to assess binding pose stability .
  • Target selection : Prioritize receptors with hydrophobic pockets (e.g., kinases) due to the compound’s methoxy and phenyl groups .

Q. How to resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?

  • Dose-response refinement : Use 8–10 concentration points (0.1–100 μM) and triplicate measurements to minimize outliers .
  • Assay-specific factors : Account for cell line variability (e.g., MDA-MB-231 vs. Panc-1 spheroids in 3D cultures) or solvent effects (DMSO ≤0.1% v/v).
  • Statistical analysis : Apply one-way ANOVA with post-hoc Tukey’s test (p < 0.01) to confirm significance .

Q. What strategies optimize synthetic yield without compromising purity?

  • Design of Experiments (DoE) : Use response surface methodology to model variables (e.g., solvent ratio, catalyst loading) .
  • Flow chemistry : Improve reproducibility for exothermic steps (e.g., diazomethane reactions) via continuous flow reactors .
  • Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) .

Q. How to investigate its mechanism of action in cancer cell migration inhibition?

  • In vitro assays : Transwell migration assays (24-well plates, 8 μm pores) with IGR39 melanoma cells; quantify via crystal violet staining .
  • Pathway analysis : Western blotting for EMT markers (e.g., E-cadherin, vimentin) or phosphorylation of FAK/Src kinases .
  • Gene silencing : CRISPR/Cas9 knockout of suspected targets (e.g., CB1 receptors) to confirm dependency .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins .
  • Disorder in methoxy groups : Apply restraints (ISOR, DELU) during refinement .
  • Data collection : Optimize resolution (<1.0 Å) using synchrotron radiation for heavy-atom derivatives .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement; SHELXD for phasing) .
  • Docking : PubChem BioAssay data (CID-specific targets) and RCSB PDB (template structures) .
  • Synthetic protocols : Journal of Flow Chemistry for DoE/optimization workflows .

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